molecular formula C9H14O B14250585 2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol CAS No. 330151-26-3

2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol

Cat. No.: B14250585
CAS No.: 330151-26-3
M. Wt: 138.21 g/mol
InChI Key: HHRVSZBZBOKLGT-UHFFFAOYSA-N
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Description

2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol is an organic compound with a unique structure that includes a cyclopentene ring substituted with a methyl group and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadiene with isoprene in the presence of a catalyst to form the desired cyclopentene derivative. The reaction conditions typically include elevated temperatures and the use of a Lewis acid catalyst to facilitate the cycloaddition reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions followed by purification steps such as distillation or crystallization to obtain the pure compound. The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, KCN)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Saturated alcohols

    Substitution: Halogenated derivatives, substituted alcohols

Mechanism of Action

The mechanism of action of 2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(prop-2-en-1-yl)cyclopent-2-en-1-ol is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

330151-26-3

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-methyl-1-prop-2-enylcyclopent-2-en-1-ol

InChI

InChI=1S/C9H14O/c1-3-6-9(10)7-4-5-8(9)2/h3,5,10H,1,4,6-7H2,2H3

InChI Key

HHRVSZBZBOKLGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC1(CC=C)O

Origin of Product

United States

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